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Compound of Interest

Compound Name: 4-(Iminomethyl)aniline

Cat. No.: B15438320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical studies of 4-
(Iminomethyl)aniline, a Schiff base derivative with potential applications in various fields,

including materials science and drug design. This document summarizes key computational

and experimental findings related to its molecular structure, spectroscopic properties, and

electronic characteristics. The information is compiled from various studies on closely related

aniline derivatives, providing a comprehensive theoretical framework for understanding this

molecule.

Molecular Structure and Optimization
Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been

instrumental in elucidating the three-dimensional structure of aniline derivatives. The optimized

molecular geometry of 4-(Iminomethyl)aniline and its analogs is crucial for understanding its

reactivity and biological interactions.

Computational Methodology
A common approach for geometry optimization involves the use of the Gaussian suite of

programs. The B3LYP functional with a 6-311++G(d,p) basis set is frequently employed to

achieve a balance between computational cost and accuracy.

Table 1: Optimized Geometrical Parameters of a Representative Aniline Derivative
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Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)

C=N 1.275

C-N 1.405 C-N=C: 121.5

Aromatic C-C (mean) 1.390

Dihedral angle

between aromatic

rings

46.01 - 61.96

Note: Data is a representative compilation from studies on similar aniline derivatives.[1][2]

Spectroscopic Analysis
Spectroscopic techniques are vital for the characterization of newly synthesized compounds.

Computational methods provide theoretical spectra that aid in the interpretation of experimental

data.

Experimental Protocols
Synthesis of a Representative Schiff Base: A typical synthesis involves the condensation

reaction between an aniline derivative and an appropriate aldehyde. For instance, N,N-

dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline was synthesized by reacting p-

dimethylaminobenzaldehyde with p-nitroaniline in an alcoholic solution, followed by refluxing

the mixture.[3][4] The resulting product is then filtered, dried, and can be recrystallized to obtain

pure crystals.[1]

Characterization Techniques: The synthesized compounds are commonly characterized using

a variety of spectroscopic methods including:

FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups. The C=N

stretching vibration is a characteristic peak for imines, typically observed around 1603 cm⁻¹.

[2]

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to determine

the chemical environment of the hydrogen and carbon atoms, respectively. The azomethine
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proton (-N=CH-) signal is a key indicator, often appearing as a singlet in the ¹H NMR

spectrum.[2]

UV-Visible Spectroscopy: To study the electronic transitions within the molecule.

Computational Vibrational Analysis
Theoretical vibrational frequencies are calculated from the optimized geometry. These

calculated frequencies are often scaled by an empirical factor to better match experimental FT-

IR and Raman spectra.

Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

Vibrational Mode
Calculated Frequency
(cm⁻¹)

Experimental Frequency
(cm⁻¹)

C=N Stretch ~1630 ~1603[2]

Aromatic C=C Stretch ~1580 - 1450 ~1585 - 1468[2]

C-H Stretch (Aromatic) ~3100 - 3000 ~3100 - 3000

Note: Calculated values are typical for DFT/B3LYP level of theory.

Electronic Properties
The electronic properties of 4-(Iminomethyl)aniline derivatives, such as the energies of the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), are critical for understanding their reactivity, stability, and potential for applications in

nonlinear optics (NLO).[4]

Frontier Molecular Orbitals (FMOs)
The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and

kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more

polarizable and has a higher chemical reactivity.[4]

Table 3: Calculated Electronic Properties of a Representative Aniline Derivative
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Parameter Value (eV)

HOMO Energy -6.2

LUMO Energy -2.5

HOMO-LUMO Energy Gap (ΔE) 3.7

Dipole Moment (Debye) 2.5

Note: Values are representative and depend on the specific derivative and computational

method.

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge

distribution and predicting sites for electrophilic and nucleophilic attack. The red regions on the

MEP surface indicate negative electrostatic potential (electron-rich), while blue regions

represent positive electrostatic potential (electron-poor).

Biological Activity and Molecular Docking
Schiff bases derived from aniline are known to exhibit a range of biological activities, including

antibacterial, antifungal, and antioxidant properties.[5] Computational molecular docking

studies are often employed to predict the binding modes of these compounds with biological

targets, such as proteins and enzymes.[5] These studies help in understanding the structure-

activity relationship and in the design of more potent drug candidates.[5]

Visualizations
To better illustrate the concepts discussed, the following diagrams represent typical workflows

and relationships in quantum chemical studies.
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Caption: A typical workflow for a computational chemistry study.
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Caption: Interrelationship between molecular properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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